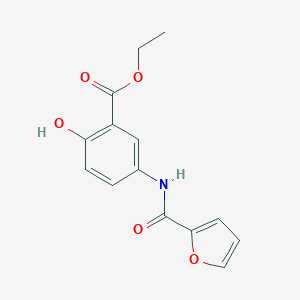![molecular formula C21H19ClN2O3S B309284 4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309284.png)
4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, CP-690550, and has been found to have various biochemical and physiological effects. In
作用机制
The mechanism of action of CP-690550 involves the inhibition of the Janus kinase (JAK) pathway. This pathway is involved in the signaling of various cytokines and growth factors, which are important for immune cell function. By inhibiting this pathway, CP-690550 can suppress the activity of immune cells and reduce inflammation.
Biochemical and Physiological Effects
CP-690550 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of cytokines, such as interleukin-6 and interferon-gamma, which are involved in the inflammatory response. CP-690550 has also been found to reduce the activity of T cells and B cells, which are important for immune function.
实验室实验的优点和局限性
CP-690550 has several advantages for use in lab experiments. It has been found to have a high degree of specificity for the JAK pathway, which makes it a useful tool for studying the role of this pathway in immune cell function. CP-690550 also has a long half-life, which allows for sustained inhibition of the JAK pathway.
However, there are also limitations to the use of CP-690550 in lab experiments. It has been found to have off-target effects on other pathways, which can complicate the interpretation of results. CP-690550 also has the potential to cause toxicity, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research on CP-690550. One area of focus is the development of more specific JAK inhibitors that can avoid off-target effects. Another area of focus is the study of the long-term effects of CP-690550 on immune function and overall health. Additionally, there is a need for more research on the potential use of CP-690550 in the treatment of autoimmune diseases and organ transplant rejection.
Conclusion
In conclusion, CP-690550 is a chemical compound that has been widely studied for its potential applications in scientific research. It has been found to have immunosuppressive effects and has been studied for its potential use in the treatment of autoimmune diseases and organ transplant rejection. CP-690550 inhibits the JAK pathway, which is involved in immune cell function, and has various biochemical and physiological effects. While there are advantages and limitations to the use of CP-690550 in lab experiments, there are several future directions for research on this compound.
合成方法
CP-690550 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of several reagents, including 4-chloro-3-nitrobenzoic acid, 2-phenylethylamine, and phenylsulfonyl chloride. The process involves the conversion of these reagents into the final product, CP-690550, through a series of chemical reactions, including nitration, reduction, and sulfonation.
科学研究应用
CP-690550 has been widely studied for its potential applications in scientific research. It has been found to have immunosuppressive effects and has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. CP-690550 has also been studied for its potential use in the treatment of organ transplant rejection.
属性
产品名称 |
4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide |
|---|---|
分子式 |
C21H19ClN2O3S |
分子量 |
414.9 g/mol |
IUPAC 名称 |
3-(benzenesulfonamido)-4-chloro-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C21H19ClN2O3S/c22-19-12-11-17(21(25)23-14-13-16-7-3-1-4-8-16)15-20(19)24-28(26,27)18-9-5-2-6-10-18/h1-12,15,24H,13-14H2,(H,23,25) |
InChI 键 |
ZYKWTWUGINROQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309202.png)
![N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309207.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309208.png)
![4-chloro-N-isopentyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309209.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309211.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309212.png)
![N-(3-methylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309213.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309214.png)
![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)

![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309221.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309222.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B309223.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B309224.png)